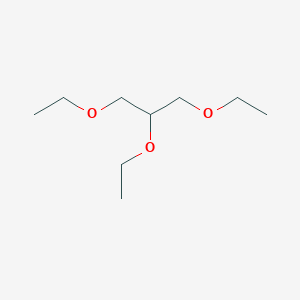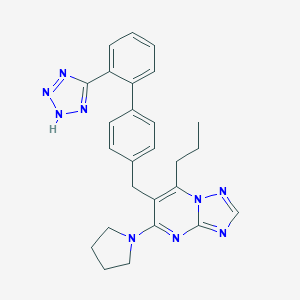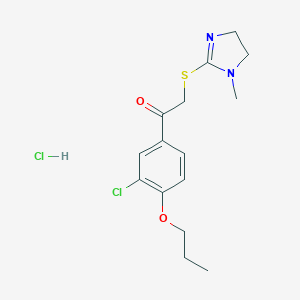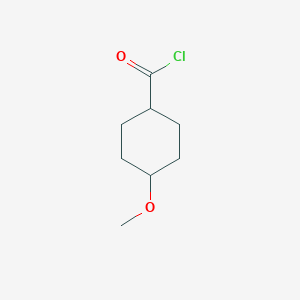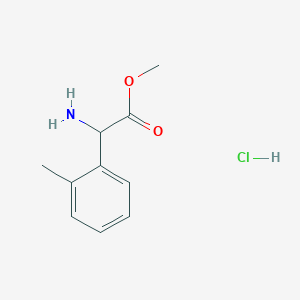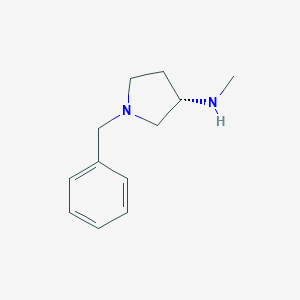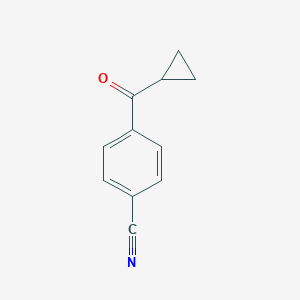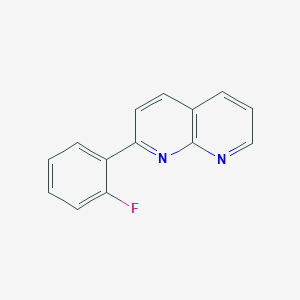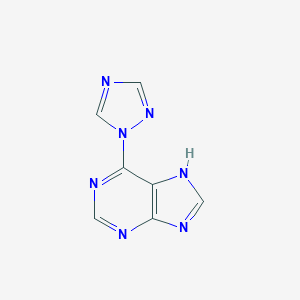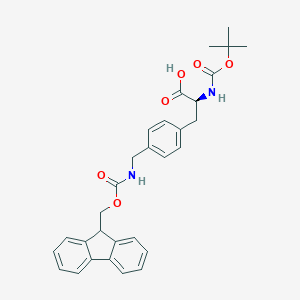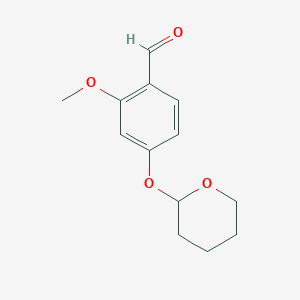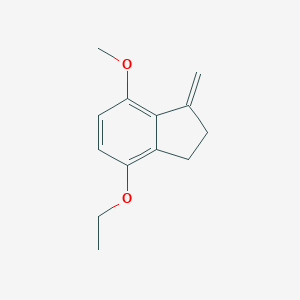
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a chemical compound that belongs to the class of indene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The exact mechanism of action of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical And Physiological Effects
Studies have shown that 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Advantages And Limitations For Lab Experiments
One of the major advantages of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is its relatively simple synthesis method. In addition, this compound exhibits a broad range of biological activities, making it a potential lead compound for the development of novel drugs. However, the limitations of this compound include its poor solubility in aqueous solutions, which may limit its bioavailability.
Future Directions
There are several future directions for the research of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene. One of the potential areas of research is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene in material science and organic synthesis also warrants further investigation.
Conclusion:
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a promising compound that exhibits various biological activities and has potential applications in medicinal chemistry, material science, and organic synthesis. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene can be achieved through several methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 2-oxo-2-(2-phenylethyl) acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene.
Scientific Research Applications
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
172366-37-9 |
|---|---|
Product Name |
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C13H16O2/c1-4-15-11-7-8-12(14-3)13-9(2)5-6-10(11)13/h7-8H,2,4-6H2,1,3H3 |
InChI Key |
XMZSGITWKGFEMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
Canonical SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
synonyms |
1H-Indene,4-ethoxy-2,3-dihydro-7-methoxy-1-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
